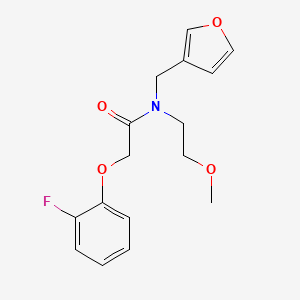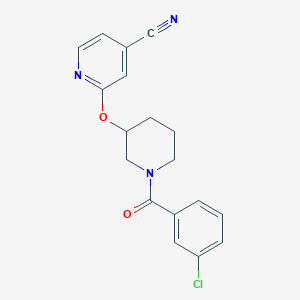
ethyl (2E)-azepan-2-ylidene(cyano)ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate is an organic compound that contains a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .
Mécanisme D'action
Target of Action
Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate, also known as Ethyl 2-cyanoacrylate, is primarily used as an adhesive in commercial superglues . Its primary targets are surfaces where adhesion is required. The compound works by interacting with the moisture present on the surface to form strong bonds .
Mode of Action
The compound polymerizes rapidly in the presence of moisture . This polymerization is initiated by the small amount of water present in the air or on the surface to which it is applied. The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .
Biochemical Pathways
This reaction is a type of addition polymerization, and it occurs because the compound contains a highly reactive cyanoacrylate group .
Result of Action
The result of Ethyl 2-cyanoacrylate’s action is the formation of a strong, durable bond that can adhere various surfaces together. The bond forms rapidly, often within minutes, and is typically stronger than the materials being joined . Despite its strength, the polymer can be removed by soaking it in acetone or mild acids .
Action Environment
The efficacy and stability of Ethyl 2-cyanoacrylate are influenced by environmental factors such as humidity and temperature. The presence of moisture is necessary for the polymerization reaction to occur, and the rate of this reaction can be affected by the level of humidity in the environment . Additionally, the compound is stable under normal storage conditions but can polymerize upon exposure to heat or sunlight .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate undergoes various types of chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition due to its acidic methylene group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves aldehydes or ketones and a base such as sodium ethoxide.
Michael Addition: Requires a Michael acceptor and a base like potassium carbonate.
Major Products
Diethyl Malonate: Formed from the reaction of cyanoacetic acid ethyl ester with ethanol in the presence of strong acids.
Coumarin Derivatives: Formed through condensation with salicylaldehyde.
Applications De Recherche Scientifique
Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate has several applications in scientific research:
Chemistry: Used as a versatile synthetic building block for various functional and pharmacologically active substances.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Cyanoacetate: Contains similar functional groups and is used in similar synthetic applications.
Diethyl Malonate: Another ester with similar reactivity in condensation reactions.
Ethyl Acetoacetate: Used in similar condensation reactions but has different reactivity due to the presence of a ketone group.
Uniqueness
Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate is unique due to its combination of nitrile and ester groups, which provide a versatile platform for various synthetic applications. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial settings .
Propriétés
IUPAC Name |
ethyl (2E)-2-(azepan-2-ylidene)-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIXRHZKCPKQIV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCCCN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCCCN1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2741289.png)

![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2741292.png)
![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)
![5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2741296.png)

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2741300.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)


![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)
